molecular formula C14H23N B13304037 {1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine

{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine

Cat. No.: B13304037
M. Wt: 205.34 g/mol
InChI Key: DIMRZHXGJDDDTQ-UHFFFAOYSA-N
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Description

{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl ring substituted with a propan-2-yl group and an ethyl group attached to a propylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine typically involves the alkylation of a substituted benzene derivative followed by amination. One common method is the Friedel-Crafts alkylation of 4-isopropylbenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to reductive amination with propylamine under hydrogenation conditions using a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethyl and propylamine groups.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[1-(4-propan-2-ylphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C14H23N/c1-5-10-15-12(4)14-8-6-13(7-9-14)11(2)3/h6-9,11-12,15H,5,10H2,1-4H3

InChI Key

DIMRZHXGJDDDTQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

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